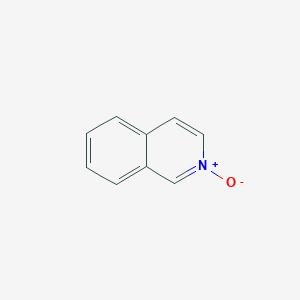

Isoquinoline N-oxide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIAABRFQASVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165282 | |

| Record name | Isoquinolin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-72-5 | |

| Record name | Isoquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinolin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinolin-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isoquinoline N-Oxide from Isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isoquinoline (B145761) N-oxide from isoquinoline, a foundational reaction in medicinal chemistry and organic synthesis. Isoquinoline N-oxides are crucial intermediates, serving as precursors for a variety of functionalized isoquinoline derivatives and possessing unique biological activities.[1] This document details the most prevalent synthetic methodologies, presents quantitative data for reaction optimization, and offers detailed experimental protocols.

Introduction to Isoquinoline N-Oxide Synthesis

The conversion of isoquinoline to its corresponding N-oxide is a fundamental transformation that activates the isoquinoline ring system for further functionalization. The N-oxide group can act as a directing group in subsequent reactions and can be a key pharmacophore in biologically active molecules.[1] The most direct and conventional method for this synthesis is the N-oxidation of the isoquinoline nitrogen atom using an oxidizing agent.[2] While various modern synthetic routes to substituted isoquinoline N-oxides exist, starting from precursors like ketoximes, the direct oxidation of isoquinoline remains a straightforward and widely used approach.[2][3][4][5][6]

Core Synthetic Methodology: Direct Oxidation

The primary method for synthesizing isoquinoline N-oxide from isoquinoline is through direct oxidation. This approach is valued for its simplicity and efficiency. The most common class of reagents for this transformation are peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent and effective choice.[1] The reaction proceeds under mild conditions and generally provides high yields of the desired product.[1]

Reaction Workflow

The logical flow of the direct oxidation of isoquinoline is depicted below. The process involves the reaction of the isoquinoline substrate with an oxidizing agent in a suitable solvent, followed by work-up and purification to isolate the isoquinoline N-oxide product.

Caption: General workflow for the synthesis of isoquinoline N-oxide via direct oxidation.

Quantitative Data Summary

The efficiency of the direct N-oxidation of isoquinoline can be influenced by the choice of oxidant, solvent, and reaction conditions. The following table summarizes quantitative data from representative protocols.

| Oxidizing Agent | Solvent(s) | Stoichiometry (Oxidant) | Temperature | Time (h) | Yield (%) | Reference |

| m-CPBA (70-77%) | Dichloromethane (B109758) (DCM) | 1.0 - 1.2 equiv. | Room Temp. | 24 - 48 | High | [1] |

| Hydrogen Peroxide | Acetic Acid | Not specified | 70 - 80 °C | 3 | Not specified | Generic Method |

| Peracetic Acid | Ethyl Acetate | Not specified | 25 - 30 °C | Not specified | >95 | Generic Method |

Detailed Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of isoquinoline N-oxide using the widely adopted m-CPBA oxidation method.[1]

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is recognized for its reliability, mild reaction conditions, and high product yields.[1]

Materials and Reagents:

-

Isoquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/methanol (B129727) mixture)

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for m-CPBA oxidation of isoquinoline.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the isoquinoline substrate (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.[1]

-

Reagent Addition: To the stirred solution at room temperature, add m-CPBA (typically 70-77% purity, 1.0-1.2 equivalents) portion-wise. An ice bath can be used to manage any initial exotherm.[1]

-

Reaction: Allow the reaction mixture to stir at room temperature.[1]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 24-48 hours.[1]

-

Work-up:

-

Upon completion, quench the excess peroxide by adding saturated aqueous sodium sulfite solution and stirring for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in ethyl acetate, to afford the pure isoquinoline N-oxide.

Conclusion

The synthesis of isoquinoline N-oxide from isoquinoline via direct oxidation is a robust and fundamental procedure for professionals in drug development and chemical research. The use of m-CPBA provides a reliable method with high yields under mild conditions. This guide offers the necessary data, protocols, and workflow visualizations to successfully implement this key synthetic transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]

An In-depth Technical Guide to Isoquinoline N-oxide: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline (B145761) N-oxide, a heterocyclic aromatic compound, serves as a versatile intermediate in organic synthesis and holds significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of isoquinoline N-oxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and biological significance. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and reaction mechanisms are visualized using diagrams to facilitate understanding.

Physicochemical Properties

Isoquinoline N-oxide is typically a white to off-white crystalline solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Isoquinoline N-oxide

| Property | Value | Reference |

| Chemical Formula | C₉H₇NO | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | Light brownish crystals | [1] |

| Melting Point | 103-105 °C | |

| Boiling Point | Not available | |

| pKa | Not available | [2] |

| Solubility | Soluble in methanol (B129727) and water. |

Table 2: Spectroscopic Data of Isoquinoline N-oxide

| Spectroscopic Technique | Key Peaks and Assignments | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.78 (d, J=8.8 Hz, 1H), 8.15 (d, J=6.0 Hz, 1H), 7.79 (d, J=8.1 Hz, 1H), 7.72-7.60 (m, 3H), 7.28 (dd, J=8.5, 6.2 Hz, 1H) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7 | [3] |

| Infrared (IR) (KBr disc) | Key absorptions related to N-O stretching and bending, and aromatic C-H and C=C vibrations. Specific peak assignments require further analysis of the spectrum. | [4] |

| UV-Vis | Absorption maxima are observed, but specific λmax and molar absorptivity values require experimental determination. | [1] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 145. Characteristic fragmentation includes the loss of an oxygen atom ([M-O]⁺) and other fragments. | [5] |

Synthesis and Characterization

The most common method for the preparation of isoquinoline N-oxide is the direct oxidation of isoquinoline. Several oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (mCPBA) being a widely used reagent.[1]

Experimental Protocol: Synthesis of Isoquinoline N-oxide via Oxidation

This protocol describes the synthesis of isoquinoline N-oxide from isoquinoline using mCPBA.

Materials:

-

Isoquinoline

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EA)

-

Methanol (MeOH)

Procedure:

-

Dissolve isoquinoline (1 equivalent) in dichloromethane (CH₂Cl₂).

-

Slowly add a solution of mCPBA (1.1 equivalents) in CH₂Cl₂ to the isoquinoline solution at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the excess mCPBA.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent.[3]

Logical Workflow for Synthesis and Purification:

Characterization

The synthesized isoquinoline N-oxide can be characterized using various spectroscopic techniques as detailed in Table 2. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity

The N-oxide functional group significantly influences the reactivity of the isoquinoline ring system. It activates the positions ortho and para to the nitrogen atom towards nucleophilic attack and facilitates certain cycloaddition reactions.

Nucleophilic Substitution

The presence of the N-oxide makes the C1 and C3 positions of the isoquinoline ring susceptible to nucleophilic attack.

Cycloaddition Reactions

Isoquinoline N-oxide can participate as a 1,3-dipole in cycloaddition reactions with various dipolarophiles.

Rearrangement Reactions

Under certain conditions, such as treatment with acetic anhydride, isoquinoline N-oxide can undergo rearrangement reactions.[6]

Reaction Scheme: Reactivity of Isoquinoline N-oxide

References

An In-depth Technical Guide to the Structure and Bonding of Isoquinoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key experimental data of isoquinoline (B145761) N-oxide. The information presented is intended to support research and development activities in medicinal chemistry and materials science where this heterocyclic compound is of interest.

Molecular Structure and Bonding

Isoquinoline N-oxide (C₉H₇NO) is an aromatic heterocyclic compound derived from isoquinoline through the oxidation of its nitrogen atom. This N-oxidation significantly alters the electronic distribution within the molecule, influencing its reactivity and physical properties.

The structure is characterized by a fused benzene (B151609) and pyridine (B92270) N-oxide ring system. The N-O bond is a prominent feature, exhibiting a polar covalent character with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This bond introduces a dipole moment and influences the aromaticity and reactivity of the heterocyclic ring.

Crystallographic Data

Table 1: Typical Bond Lengths in Isoquinoline N-oxide Derivatives

| Bond | Typical Length (Å) | Notes |

| N-O | 1.24 - 1.28 | Shorter than a typical N-O single bond, indicating some double bond character. |

| C-N | 1.35 - 1.39 | Consistent with aromatic C-N bonds. |

| C-C (pyridine ring) | 1.37 - 1.41 | Typical aromatic C-C bond lengths. |

| C-C (benzene ring) | 1.38 - 1.42 | Typical aromatic C-C bond lengths. |

Table 2: Typical Bond Angles in Isoquinoline N-oxide Derivatives

| Angle | Typical Angle (°) | Notes |

| C-N-C | 118 - 122 | Consistent with sp² hybridized nitrogen in an aromatic ring. |

| C-N-O | 117 - 121 | Reflects the geometry around the N-oxide functionality. |

| C-C-C (pyridine ring) | 118 - 121 | Typical for a six-membered aromatic ring. |

| C-C-C (benzene ring) | 119 - 121 | Typical for a six-membered aromatic ring. |

Electronic Structure

Computational studies, including Density Functional Theory (DFT) and other molecular orbital methods, have been employed to investigate the electronic structure of isoquinoline and its derivatives.[4][5][6] These studies indicate that the N-oxide group acts as a strong electron-withdrawing group, influencing the electron density distribution across the aromatic system. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. The N-oxide functionality generally lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the C1 and C3 positions.

Experimental Protocols

Synthesis of Isoquinoline N-oxide

Several synthetic routes to isoquinoline N-oxides have been reported. Below are summaries of common methods.

This is a conventional and straightforward method.[7]

-

Reactants: Isoquinoline, an oxidizing agent such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

-

Solvent: A suitable organic solvent like dichloromethane (B109758) (for mCPBA) or water (for hydrogen peroxide).

-

Procedure: To a solution of isoquinoline in the chosen solvent, the oxidizing agent is added portion-wise, typically at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove excess oxidant and byproducts. The crude product is then purified, usually by column chromatography or recrystallization.

-

Yield: Generally good to high yields are achieved with this method.

A more modern approach involves the copper-catalyzed cyclization of (E)-2-alkynylaryl oxime derivatives.[1]

-

Reactants: (E)-2-alkynylaryl oxime derivative, Copper(I) iodide (CuI) as a catalyst.

-

Solvent: Water is often used as a green solvent.

-

Procedure: The oxime derivative and CuI are heated in water in a sealed tube. The reaction time and temperature are optimized for the specific substrate. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.

-

Yield: Moderate to high yields are reported with good functional group tolerance.[1]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of isoquinoline N-oxide shows characteristic shifts for the aromatic protons. Due to the electron-withdrawing nature of the N-oxide group, the protons on the pyridine ring are generally deshielded and appear at a lower field compared to those in isoquinoline.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbons in the pyridine ring, particularly C1 and C3, are significantly affected by the N-oxide group.

Table 3: Representative NMR Spectroscopic Data for Isoquinoline N-oxide

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H | CDCl₃ | 7.5 - 9.0 |

| ¹³C | CDCl₃ | 120 - 150 |

| Note: Specific peak assignments and coupling constants can be found in specialized spectroscopic databases.[8][9][10] |

Experimental Protocol for NMR Spectroscopy (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isoquinoline N-oxide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

The IR spectrum of isoquinoline N-oxide is characterized by a strong absorption band corresponding to the N-O stretching vibration.

Table 4: Characteristic IR Absorption for Isoquinoline N-oxide

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-O Stretch | 1200 - 1300 | Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Stretch | 1400 - 1600 | Medium-Strong |

Experimental Protocol for FT-IR Spectroscopy (General):

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

This technical guide provides a foundational understanding of the structure and bonding of isoquinoline N-oxide, supported by experimental data and protocols. For more specific applications, it is recommended to consult the primary literature cited.

References

- 1. isoquinolin-N-oxide | C9H7NO | CID 290378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. [digitalcommons.georgiasouthern.edu]

- 3. researchgate.net [researchgate.net]

- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR [m.chemicalbook.com]

- 10. ISOQUINOLINE N-OXIDE(1532-72-5) 13C NMR spectrum [chemicalbook.com]

The Chemistry of Isoquinoline N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoquinoline (B145761) N-oxide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, has a rich history dating back to the early 20th century. Its unique electronic properties, conferred by the N-oxide functional group, render it a versatile intermediate for the synthesis of a wide array of functionalized isoquinoline derivatives. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and reactivity of isoquinoline N-oxide, supplemented with detailed experimental protocols, tabulated spectroscopic data, and graphical representations of key chemical pathways.

History and Discovery

The parent isoquinoline was first isolated from coal tar in 1885.[1] However, the introduction of the N-oxide functionality to the isoquinoline scaffold occurred several decades later. The first reported synthesis of isoquinoline N-oxide is attributed to Meisenheimer in 1926 , who utilized perbenzoic acid for the oxidation of isoquinoline.[2] This work was a part of broader investigations into the reactivity of tertiary amines with peroxy acids.

Later, in 1945, Ochiai and colleagues reported the synthesis of isoquinoline N-oxide using monoperphthalic acid.[2] These early methods laid the foundation for the exploration of the chemical properties and synthetic utility of isoquinoline N-oxide. The development of various oxidizing agents in the subsequent years has led to more efficient and safer protocols for its preparation.

References

Spectroscopic Characterization of Isoquinoline N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoquinoline (B145761) N-oxide, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for isoquinoline N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

| Chemical Shift (ppm) | Assignment |

| Specific peak assignments not available in search results |

Note: While the existence of ¹H and ¹³C NMR spectra is confirmed[1][2][3][4][5], specific, detailed peak assignments with chemical shifts, multiplicities, and coupling constants were not fully available in the initial search results. Researchers should refer to the primary spectral data for detailed analysis.

Infrared (IR) Spectroscopy

The IR spectrum of isoquinoline N-oxide is characterized by the prominent N-O stretching vibration.

| Frequency Range (cm⁻¹) | Assignment | Reference |

| 1180-1250 | N-O stretch | [6] |

| 1300-1340 | Ring motion (primarily C-N) | [6] |

The N-O stretching band is sensitive to its environment and can shift upon hydrogen bonding. For instance, in the presence of methanol, this band shifts to lower frequencies[6].

Mass Spectrometry (MS)

The electron ionization mass spectrum of isoquinoline N-oxide exhibits a characteristic fragmentation pattern.

| m/z | Ion | Relative Abundance | Notes |

| 145 | [M]⁺ | High | Molecular ion[7][8] |

| 129 | [M-O]⁺ | Abundant (15-40%) | Corresponds to the loss of an oxygen atom, a characteristic fragmentation for N-oxides[9] |

Experimental Protocols

Synthesis of Isoquinoline N-Oxide via m-CPBA Oxidation

A common and effective method for the N-oxidation of isoquinoline is through the use of meta-chloroperoxybenzoic acid (m-CPBA).[10]

Materials:

-

Isoquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dissolution: Dissolve isoquinoline (1.0 equivalent) in a chlorinated solvent such as DCM to a concentration of approximately 0.1-0.2 M.

-

Reagent Addition: To the stirred solution, add m-CPBA (1.0-1.2 equivalents) portion-wise at room temperature. An ice bath can be used to manage any initial exotherm.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, add saturated NaHCO₃ aqueous solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic phases and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1][11]

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr discs or analyzed using an Attenuated Total Reflectance (ATR) accessory.[4]

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.[7][9]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of isoquinoline N-oxide.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR spectrum [chemicalbook.com]

- 2. ISOQUINOLINE N-OXIDE(1532-72-5) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. isoquinolin-N-oxide | C9H7NO | CID 290378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Isoquinoline, 2-oxide [webbook.nist.gov]

- 8. Isoquinoline, 2-oxide [webbook.nist.gov]

- 9. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

A Technical Guide to Naturally Occurring Isoquinoline N-Oxide Alkaloids: From Isolation to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring isoquinoline (B145761) N-oxide alkaloids represent a distinct and biologically significant class of plant secondary metabolites. The introduction of an N-oxide functionality to the core isoquinoline scaffold dramatically alters the electronic and steric properties of the molecule, often leading to unique pharmacological activities. These compounds have garnered increasing interest in the scientific community for their potential as lead structures in drug discovery, exhibiting a range of biological effects including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core aspects of naturally occurring isoquinoline N-oxide alkaloids, with a focus on their isolation, structural elucidation, biological activity, and underlying mechanisms of action.

Isolation and Structure Elucidation of Isoquinoline N-Oxide Alkaloids

The isolation and structural characterization of isoquinoline N-oxide alkaloids from complex plant matrices require a combination of chromatographic and spectroscopic techniques.

General Isolation Protocol

A typical workflow for the isolation of these alkaloids is depicted below. The process begins with the extraction of the dried and powdered plant material, followed by acid-base partitioning to separate the alkaloids from other constituents. Subsequent chromatographic steps are then employed to purify the individual N-oxide compounds.

Caption: General workflow for the isolation of isoquinoline N-oxide alkaloids.

Structure Elucidation

The definitive structure of an isolated isoquinoline N-oxide alkaloid is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The mass spectrum will show a characteristic [M+H]+ ion, and the addition of 16 atomic mass units compared to the corresponding non-oxidized isoquinoline alkaloid is a key indicator of an N-oxide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework. The presence of the N-oxide group typically induces downfield shifts of the protons and carbons in close proximity to the nitrogen atom. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of the atoms within the molecule.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.

Biological Activities of Isoquinoline N-Oxide Alkaloids

Isoquinoline N-oxide alkaloids have been reported to possess a variety of biological activities, with cytotoxic and antimicrobial effects being the most prominent.

Cytotoxic Activity

A number of naturally occurring isoquinoline N-oxide alkaloids have demonstrated significant cytotoxicity against various cancer cell lines. The table below summarizes the available quantitative data.

| Alkaloid Name | Natural Source | Cancer Cell Line | IC50 (µM) | Reference |

| Hendersine C | Corydalis hendersonii | - | - | [1] |

| Hendersine D | Corydalis hendersonii | - | - | [1] |

| Hendersine E | Corydalis hendersonii | - | - | [1] |

| Hendersine F | Corydalis hendersonii | - | - | [1] |

| Salutaridine N-oxide | Papaver bracteatum | - | - | [2] |

| Sinotuminin A | Sinomenium acutum | - | - | |

| Sinotuminin B | Sinomenium acutum | - | - | |

| Sinotuminin C | Sinomenium acutum | - | - |

Note: Specific IC50 values for cytotoxicity are often found in primary research articles and comprehensive reviews. The full text of specialized publications would be required to populate this table comprehensively.

Antimicrobial Activity

The antimicrobial properties of isoquinoline N-oxide alkaloids have also been investigated, although to a lesser extent than their cytotoxic effects.

| Alkaloid Name | Natural Source | Microorganism | MIC (µg/mL) | Reference |

| Data unavailable in initial search results |

Note: Detailed Minimum Inhibitory Concentration (MIC) values are typically reported in specialized microbiology and natural product journals. Access to the full text of such articles is necessary to provide specific data.

Anti-inflammatory Activity

Some isoquinoline N-oxide alkaloids have shown potential as anti-inflammatory agents. For example, hendersine C, a spirobenzylisoquinoline N-oxide alkaloid from Corydalis hendersonii, has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells with an IC50 value of 70.3 µM[1].

Mechanism of Action

The precise mechanisms by which naturally occurring isoquinoline N-oxide alkaloids exert their biological effects are still under investigation. However, research on related synthetic isoquinoline N-oxides and other N-oxide containing compounds suggests potential pathways.

A plausible mechanism of action for the cytotoxic effects of some isoquinoline N-oxides involves the intracellular generation of reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components and trigger apoptosis.

Caption: Proposed mechanism of cytotoxicity via ROS production.

Furthermore, some isoquinoline alkaloids have been shown to interact with the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It is conceivable that their N-oxide derivatives could also modulate this pathway, contributing to their anti-inflammatory and cytotoxic effects. Further research is required to elucidate the specific molecular targets and signaling cascades affected by these natural products.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments cited in the study of isoquinoline N-oxide alkaloids.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline N-oxide alkaloid in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by non-linear regression analysis.

Antimicrobial Assay (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the isoquinoline N-oxide alkaloid in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Naturally occurring isoquinoline N-oxide alkaloids are a promising class of bioactive compounds with demonstrated cytotoxic and anti-inflammatory activities. Their unique chemical structures offer a rich scaffold for the development of new therapeutic agents. Further research is warranted to expand the library of known isoquinoline N-oxide alkaloids, to fully characterize their biological activities with quantitative data, and to elucidate their precise mechanisms of action. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isoquinoline (B145761) N-Oxide Derivatives and Analogues

This technical guide provides a comprehensive overview of isoquinoline N-oxide derivatives and their analogues, focusing on their synthesis, biological activities, and mechanisms of action. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. Isoquinoline and its derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The addition of an N-oxide moiety to the isoquinoline scaffold can modulate its physicochemical and pharmacological properties, leading to the development of novel therapeutic agents[4].

Synthesis of Isoquinoline N-Oxide Derivatives

The synthesis of the isoquinoline core is of great importance to the pharmaceutical industry[5]. Various methods have been developed for the synthesis of isoquinoline N-oxides. Traditionally, they can be prepared by the direct N-oxidation of pre-synthesized isoquinolines[6]. Modern approaches offer more direct and efficient routes from simpler starting materials.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis is a prominent strategy for synthesizing isoquinoline derivatives[7].

-

Copper-Catalyzed Intramolecular Cyclization: A highly efficient method involves the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water.[7][8][9] This protocol is performed under simple and mild conditions without the need for organic solvents, additives, or ligands[8]. By protecting or deprotecting a hydroxyl group on the oxime, the reaction can be selectively directed to produce either isoquinolines or isoquinoline N-oxides[8][9].

-

Rhodium-Catalyzed Oxidative Annulation: An efficient and regioselective synthesis of functionalized isoquinoline N-oxides can be achieved through the Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols[10]. This method is valued for its use of readily available starting materials and mild reaction conditions[10].

Hypervalent Iodine-Mediated Oxidative Cyclization

A metal-free approach utilizes phenyliodine bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent, as an oxidant[6][11]. This method involves the intramolecular oxidative cyclization of ketoximes with alkenes in 2,2,2-trifluoroethanol (B45653) (TFE) to produce a variety of polysubstituted isoquinoline N-oxides and other N-heterocyclic products[6][11].

Synthesis of Isoquinolinequinone (IQQ) N-Oxides

A specific class of derivatives, isoquinolinequinone (IQQ) N-oxides, are synthesized via a one-pot oxidation/Michael addition, followed by an mCPBA oxidation to install the N-oxide functionality[12].

Biological Activities and Pharmacological Data

Isoquinoline N-oxide derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development[13][14]. They are particularly noted for their anticancer and antimicrobial properties[1][13].

Anticancer Activity

Numerous isoquinoline N-oxide derivatives have shown potent antiproliferative effects against various cancer cell lines[1].

-

Overcoming Multidrug Resistance (MDR): A significant challenge in cancer therapy is multidrug resistance (MDR), often caused by the overexpression of drug efflux pumps like P-glycoprotein (P-gp)[15]. Certain isoquinolinequinone (IQQ) N-oxide derivatives have been developed that exhibit potent activity against MDR cancer cells, with some compounds showing nanomolar GI50 values[12][15]. These compounds can inhibit the activity of drug efflux pumps and induce significant accumulation of reactive oxygen species (ROS) in MDR cells[15].

-

Cytotoxicity Data: The C(6) isomers of certain IQQ N-oxide derivatives have been found to be significantly more potent than their corresponding C(7) isomers, with mean GI50 values being 2 to 3.1 times lower[15].

Table 1: In Vitro Anticancer Activity of Selected Isoquinolinequinone (IQQ) N-Oxide Analogues [12][15]

| Compound | Isomer | Mean GI50 (µM) against NCI-60 Cell Lines |

| 6 | C(7) | > 10 µM (approx.) |

| 7 | C(7) | > 10 µM (approx.) |

| 8 | C(7) | > 10 µM (approx.) |

| 9 | C(7) | > 10 µM (approx.) |

| 25 (analogue) | C(6) | < 1 µM (nanomolar range) |

(Note: GI50 is the concentration required to cause 50% growth inhibition. A lower value indicates higher potency. Data is approximated from graphical representations and descriptions in the source.)[12][15]

Antimicrobial and Other Activities

Naturally occurring isoquinoline N-oxide alkaloids isolated from various plant species have demonstrated confirmed antimicrobial and antibacterial activities[13][14]. Beyond cancer and microbial infections, isoquinoline derivatives have been investigated for a range of other therapeutic applications, including as anti-inflammatory, antiviral, and antiprotozoal agents[1][16][17].

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design.

Induction of Reactive Oxygen Species (ROS)

A key mechanism for the anticancer activity of some isoquinolinequinone N-oxides is the induction of oxidative stress. The ability of these compounds to induce ROS has been linked to their redox potentials[12][15].

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 17. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Explorations of Isoquinoline N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) N-oxide, a heterocyclic compound featuring an isoquinoline core with an oxygen atom bonded to the nitrogen, represents a pivotal scaffold in medicinal chemistry and synthetic organic chemistry.[1][2] Its derivatives are prevalent in a variety of biologically active natural products and serve as versatile intermediates for the synthesis of functionalized isoquinolines.[1] The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the parent isoquinoline, making it a subject of considerable interest for theoretical and computational investigation. This technical guide provides an in-depth overview of the theoretical and computational studies of isoquinoline N-oxide, focusing on its synthesis, electronic structure, and spectroscopic properties.

I. Synthesis of Isoquinoline N-Oxide: Experimental Protocols

The synthesis of isoquinoline N-oxides can be achieved through various methods, with the direct oxidation of isoquinoline and the cyclization of substituted oximes being the most common approaches.

Direct Oxidation of Isoquinoline

A straightforward and widely used method for the preparation of isoquinoline N-oxide is the direct oxidation of isoquinoline using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: N-Oxidation of Isoquinoline using m-CPBA

-

Dissolution: Dissolve isoquinoline (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).

-

Reagent Addition: To the stirred solution, add m-CPBA (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to control the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure isoquinoline N-oxide.

Intramolecular Oxidative Cyclization of Ketoximes

A modern approach to synthesize substituted isoquinoline N-oxides involves the intramolecular oxidative cyclization of o-vinylaryl ketoximes, often mediated by a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA).[1][3]

Experimental Protocol: PIFA-Mediated Oxidative Cyclization

-

Reactant Preparation: In a reaction vessel, dissolve the o-vinylaryl ketoxime (1.0 equivalent) in 2,2,2-trifluoroethanol (B45653) (TFE).

-

Oxidant Addition: Add PIFA (1.2 equivalents) to the solution at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature for the time required for the reaction to complete, as monitored by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the mixture with an appropriate organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired isoquinoline N-oxide derivative.[1][3]

II. Theoretical and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the molecular structure, electronic properties, and reactivity of isoquinoline N-oxide.

Molecular Geometry

Table 1: Calculated Geometrical Parameters of Isoquinoline (for comparison)

| Parameter | Bond | Calculated Length (Å) | Parameter | Angle | Calculated Angle (°) |

| Bond Lengths | C1-N2 | 1.317 | Bond Angles | C1-N2-C3 | 117.2 |

| N2-C3 | 1.365 | N2-C3-C4 | 123.3 | ||

| C3-C4 | 1.413 | C3-C4-C10 | 119.0 | ||

| C4-C10 | 1.420 | C4-C10-C5 | 119.5 | ||

| C1-C9 | 1.423 | C9-C1-N2 | 123.6 |

Note: Data for isoquinoline, not isoquinoline N-oxide. Calculated at the B3LYP/6-31G(d) level of theory. This table serves as a structural reference.

Electronic Properties

The electronic properties of isoquinoline N-oxide, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Calculated Electronic Properties of Isoquinoline Derivatives

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Isoquinoline | DFT/B3LYP | -6.34 | -0.98 | 5.36 | 2.49 |

| Quinoline (B57606) N-oxide | DFT/B3LYP | -6.21 | -1.52 | 4.69 | 4.25 |

Note: This data is for related compounds and provides an estimation of the electronic properties of isoquinoline N-oxide.

Spectroscopic Properties

Computational methods can predict vibrational spectra (IR and Raman) and NMR chemical shifts, which can be compared with experimental data for structural validation.

Table 3: Experimental Spectroscopic Data for Isoquinoline N-Oxide

| Technique | Solvent | Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | 8.85 (s, 1H), 8.32 (d, 1H), 7.85-7.60 (m, 5H) |

| ¹³C NMR | CDCl₃ | 137.9, 134.5, 130.3, 129.8, 128.9, 127.8, 127.5, 126.9, 122.3 |

Note: Experimental data for the parent isoquinoline N-oxide.

III. Reaction Mechanisms and Pathways

Computational studies are instrumental in elucidating the reaction mechanisms involving isoquinoline N-oxide. For instance, the PIFA-mediated synthesis of isoquinoline N-oxides from ketoximes has been investigated computationally, suggesting a preference for an ionic pathway over a radical mechanism.[1]

PIFA-Mediated Oxidative Cyclization: A Mechanistic Overview

The reaction is proposed to proceed through the formation of a nitrenium ion intermediate, which then undergoes an intramolecular electrophilic attack on the vinyl group, followed by rearomatization to yield the isoquinoline N-oxide product.

References

An In-depth Technical Guide to Isoquinoline N-oxide: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with isoquinoline (B145761) N-oxide. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.

Chemical and Physical Properties

Isoquinoline N-oxide is a heterocyclic organic compound derived from isoquinoline through the oxidation of its nitrogen atom. This modification imparts distinct chemical and physical properties compared to its parent molecule. At room temperature, it typically exists as a light yellow to orange crystalline powder.

Table 1: Physical and Chemical Properties of Isoquinoline N-oxide

| Property | Value | Reference(s) |

| CAS Number | 1532-72-5 | |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol | |

| Appearance | Light yellow to orange powder/crystal | TCI America |

| Melting Point | 103-105 °C | |

| Assay | ≥98% | |

| InChI Key | RZIAABRFQASVSW-UHFFFAOYSA-N | |

| SMILES | [O-][n+]1ccc2ccccc2c1 |

Safety and Hazard Information

Isoquinoline N-oxide is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The primary hazards are skin and eye irritation.

Table 2: Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Source: PubChem CID 290378

Toxicological Data

Comprehensive toxicological data for isoquinoline N-oxide is limited. The available data for the parent compound, isoquinoline, is often used as a surrogate for assessing potential toxicity.

Table 3: Acute Toxicity Data for Isoquinoline (Parent Compound)

| Route | Species | LD50 |

| Oral | Rat | 360 mg/kg |

| Dermal | Rabbit | 590 µL/kg |

Source: Material Safety Data Sheet, Isoquinoline, 97%

It is crucial to handle isoquinoline N-oxide as a substance with potential for significant toxicity until more specific data becomes available.

Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when working with isoquinoline N-oxide.

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.

-

Respiratory Protection : If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

Storage and Stability

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.

-

Stability : The compound is generally stable under normal laboratory conditions. Information on its stability under varying pH and temperature is not extensively documented; therefore, it is prudent to assume potential for degradation under harsh acidic or basic conditions, or at elevated temperatures.

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

-

Small Spills : Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same collection procedure as for small spills.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and potential applications of isoquinoline N-oxide.

Synthesis of Isoquinoline N-oxide

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a classic and reliable method for the N-oxidation of isoquinoline.

-

Materials :

-

Isoquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure :

-

Dissolve isoquinoline (1.0 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Method 2: Copper-Catalyzed Intramolecular Cyclization

A more modern approach for the synthesis of isoquinoline N-oxide derivatives.

-

General Procedure :

-

A mixture of an (E)-2-alkynylaryl oxime derivative, a copper(I) catalyst (e.g., CuI), and a suitable solvent (e.g., water) is heated in a sealed tube.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to give the crude product.

-

Purification Protocols

-

Recrystallization : Isoquinoline N-oxide can be purified by recrystallization. While specific solvent systems are not always reported, a common strategy for polar compounds is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol (B129727), or water) and allow it to cool slowly to form crystals.

-

Column Chromatography : For more challenging purifications, silica (B1680970) gel column chromatography can be employed. Due to the polar nature of the N-oxide group, a polar solvent system is typically required. A gradient elution of methanol in dichloromethane (e.g., 0-10% methanol in DCM) is a good starting point. The appropriate solvent system should be determined by preliminary TLC analysis.

Biological Activity and Signaling Pathways

Derivatives of isoquinoline N-oxide, particularly isoquinolinequinone N-oxides, have demonstrated significant anticancer activity, especially against multidrug-resistant (MDR) cancer cell lines.

Table 5: In Vitro Cytotoxicity of an Isoquinolinequinone N-oxide Derivative (Compound 25) [1]

| Cell Line | GI₅₀ (µM) |

| NCI-H460 (Non-small cell lung cancer) | 0.35 ± 0.02 |

| NCI-H460/R (Doxorubicin-resistant) | 0.34 ± 0.03 |

| DLD1 (Colorectal adenocarcinoma) | 0.61 ± 0.11 |

| DLD1-TxR (Paclitaxel-resistant) | 0.42 ± 0.03 |

The mechanism of action for these compounds is believed to involve two primary pathways:

-

Inhibition of P-glycoprotein (P-gp) Efflux Pumps : In MDR cancer cells, P-gp actively pumps chemotherapeutic drugs out of the cell, reducing their efficacy. Some isoquinolinequinone N-oxides have been shown to inhibit the function of these pumps.

-

Induction of Reactive Oxygen Species (ROS) : These compounds can undergo redox cycling within the cell, leading to the generation of ROS. Elevated ROS levels cause significant oxidative stress, leading to cellular damage and apoptosis.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for its investigation.

Caption: Proposed mechanism of action of isoquinolinequinone N-oxides in multidrug-resistant cancer cells.

Caption: Experimental workflow for evaluating the anticancer activity of isoquinoline N-oxide derivatives.

Conclusion

Isoquinoline N-oxide is a valuable reagent in organic synthesis and a scaffold for the development of novel therapeutic agents. Its handling requires strict adherence to safety protocols due to its irritant nature and potential toxicity. This guide provides a foundational understanding of its properties, safe handling procedures, and experimental applications to support its effective and responsible use in research and development. Further investigation into its toxicological profile and stability is warranted to provide a more complete safety assessment.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Isoquinoline N-Oxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline (B145761) N-oxides are valuable and versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalized isoquinoline derivatives and other heterocyclic scaffolds. The presence of the N-oxide functionality activates the isoquinoline ring system, enabling reactions that are otherwise difficult to achieve with the parent heterocycle. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations involving isoquinoline N-oxides, including their synthesis, cycloaddition reactions, and C-H functionalization.

Synthesis of Isoquinoline N-Oxides

The introduction of the N-oxide moiety is the gateway to harnessing the synthetic potential of this class of compounds. While classical methods involve the direct oxidation of isoquinolines, modern approaches offer alternative routes from acyclic precursors, providing access to a broader range of substituted isoquinoline N-oxides.

Application Note:

Experimental Protocol: Phenyliodine bis(trifluoroacetate) (PIFA)-Mediated Intramolecular Oxidative Cyclization of Ketoximes

This protocol describes the general procedure for the synthesis of isoquinoline N-oxides from o-vinylaryl ketoximes using PIFA.

Materials:

-

o-vinylaryl ketoxime (1.0 equiv)

-

Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve the o-vinylaryl ketoxime (0.2 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (2.0 mL).

-

Add phenyliodine bis(trifluoroacetate) (PIFA) (0.24 mmol, 1.2 equiv) to the solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired isoquinoline N-oxide.[1][2][3]

Quantitative Data: Synthesis of Isoquinoline N-Oxides via PIFA-Mediated Cyclization

| Entry | Substrate (o-vinylaryl ketoxime) | Product (Isoquinoline N-oxide) | Yield (%) | Reference |

| 1 | 1-(2-vinylphenyl)ethan-1-one oxime | 1-methylisoquinoline 2-oxide | 93 | [1] |

| 2 | 1-(2-vinylphenyl)propan-1-one oxime | 1-ethylisoquinoline 2-oxide | 95 | [1] |

| 3 | Phenyl(2-vinylphenyl)methanone oxime | 1-phenylisoquinoline 2-oxide | 85 | [1] |

| 4 | 1-(4-methoxy-2-vinylphenyl)ethan-1-one oxime | 6-methoxy-1-methylisoquinoline 2-oxide | 93 | [1] |

| 5 | 1-(4-chloro-2-vinylphenyl)ethan-1-one oxime | 6-chloro-1-methylisoquinoline 2-oxide | 88 | [1] |

| 6 | 1-(2-(prop-1-en-2-yl)phenyl)ethan-1-one oxime | 1,4-dimethylisoquinoline 2-oxide | 91 | [1][3] |

[3+3] Cycloaddition Reactions

Isoquinoline N-oxides can participate as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the construction of novel heterocyclic ring systems. A notable example is the base-controlled [3+3] cycloaddition with azaoxyallyl cations.

Application Note:

The reaction of isoquinoline N-oxides with α-halohydroxamates in the presence of a base generates azaoxyallyl cations in situ, which then undergo a [3+3] cycloaddition to yield 1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones. Interestingly, the choice of base can dramatically alter the reaction outcome. While weaker bases like sodium carbonate favor the desired [3+3] cycloaddition product, stronger bases such as cesium carbonate can lead to the formation of 2-(isoquinolin-1-yloxy)acetamides. This divergent reactivity allows for the selective synthesis of two distinct classes of N-heterocycles from the same starting materials by simply tuning the reaction conditions.

Experimental Protocol: Base-Controlled [3+3] Cycloaddition of Isoquinoline N-oxides

This protocol outlines the general procedure for the synthesis of 1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones.

Materials:

-

Isoquinoline N-oxide (1.0 equiv)

-

α-bromohydroxamate (1.2 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Acetonitrile (B52724) (CH₃CN)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of isoquinoline N-oxide (0.5 mmol, 1.0 equiv) and α-bromohydroxamate (0.6 mmol, 1.2 equiv) in acetonitrile (5 mL), add sodium carbonate (1.0 mmol, 2.0 equiv).

-

Heat the reaction mixture at 60 °C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and add water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one.

Quantitative Data: [3+3] Cycloaddition of Isoquinoline N-oxides

| Entry | Isoquinoline N-oxide | α-bromohydroxamate | Product | Yield (%) |

| 1 | Isoquinoline N-oxide | N-methoxy-2-bromo-N-phenylacetamide | 3-methoxy-3-phenyl-1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one | 85 |

| 2 | 5-chloroisoquinoline N-oxide | N-methoxy-2-bromo-N-phenylacetamide | 8-chloro-3-methoxy-3-phenyl-1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one | 78 |

| 3 | 6-methoxyisoquinoline N-oxide | N-methoxy-2-bromo-N-phenylacetamide | 9-methoxy-3-methoxy-3-phenyl-1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one | 82 |

| 4 | Isoquinoline N-oxide | N-methoxy-2-bromo-N-(4-chlorophenyl)acetamide | 3-(4-chlorophenyl)-3-methoxy-1,11b-dihydro-[1][2][4]oxadiazino[3,2-a]isoquinolin-2(3H)-one | 80 |

C-H Functionalization

The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the regioselective introduction of various functional groups onto the isoquinoline core. This strategy provides a powerful and atom-economical approach to the synthesis of highly substituted isoquinolines.

Application Note:

Rhodium(III)-catalyzed C-H activation has emerged as a robust method for the functionalization of isoquinoline N-oxides. In these reactions, the N-oxide oxygen atom coordinates to the metal center, directing the activation of the C-H bond at the C8 position. This allows for the annulation with alkynes to construct new rings or the introduction of various substituents. Furthermore, deoxygenative functionalization at the C2 position of quinoline (B57606) N-oxides (and by extension, the C1 position of isoquinoline N-oxides) can be achieved, providing access to heteroarylated products.[5][6][7]

Experimental Protocol: Rh(III)-Catalyzed C-H Activation and Annulation with Alkynes

This protocol provides a general procedure for the synthesis of functionalized isoquinolines via Rh(III)-catalyzed C-H activation of isoquinoline N-oxides and annulation with internal alkynes.

Materials:

-

Isoquinoline N-oxide (1.0 equiv)

-

Internal alkyne (1.2 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, combine the isoquinoline N-oxide (0.2 mmol, 1.0 equiv), internal alkyne (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

-

Add 1,2-dichloroethane (DCE) (1.0 mL) to the tube.

-

Heat the reaction mixture at 100 °C for 12-24 hours.

-

After cooling to room temperature, filter the reaction mixture through a short pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the functionalized isoquinoline product.

Quantitative Data: C-H Functionalization of Isoquinoline N-Oxides

| Entry | Isoquinoline N-oxide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | Isoquinoline N-oxide | Diphenylacetylene | [CpRhCl₂]₂ / AgSbF₆ | 1,2-diphenyl-8-methylbenzo[g]quinoline | 85 | [6] |

| 2 | Isoquinoline N-oxide | 1-phenyl-1-propyne | [CpRhCl₂]₂ / AgSbF₆ | 1-methyl-2-phenyl-8-methylbenzo[g]quinoline | 78 | [6] |

| 3 | Isoquinoline N-oxide | N-tosyl-1-phenyl-1H-1,2,3-triazole | Metal-free | 1-(1-phenyl-1H-1,2,3-triazol-4-yl)isoquinoline | 85 | [5][8] |

| 4 | 5-nitroisoquinoline N-oxide | N-tosyl-1-phenyl-1H-1,2,3-triazole | Metal-free | 5-nitro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)isoquinoline | 71 | [5][8] |

Visualizations

Synthesis of Isoquinoline N-Oxide via PIFA-Mediated Cyclization

Caption: PIFA-mediated synthesis of isoquinoline N-oxides.

[3+3] Cycloaddition of Isoquinoline N-oxide

Caption: Base-controlled [3+3] cycloaddition reaction.

Rh(III)-Catalyzed C-H Activation of Isoquinoline N-oxide

Caption: Rh(III)-catalyzed C-H functionalization workflow.

References

- 1. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Synthesis of Isoquinoline NâOxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]

Application Notes and Protocols: Isoquinoline N-Oxide in Oxidation Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isoquinoline (B145761) N-oxide chemistry, with a focus on its role as a synthetic intermediate and its applications as an oxidizing agent in select reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of this knowledge in a research and development setting.

Introduction

Isoquinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. While they are often the target of synthesis due to their prevalence in biologically active molecules and their utility as versatile intermediates for further functionalization, they and their analogs can also serve as potent oxidizing agents under specific conditions. This document outlines both the synthesis of isoquinoline N-oxides, where an external oxidant is used, and the application of related N-oxides as oxidants themselves.

I. Synthesis of Isoquinoline N-Oxides

The primary role of isoquinoline N-oxides in synthetic chemistry is as a versatile intermediate. The N-oxide moiety can act as a directing group for substitutions on the isoquinoline core and can be readily converted to other functional groups. Two common methods for the synthesis of isoquinoline N-oxides are detailed below.

A. Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

A widely used and effective method for the N-oxidation of isoquinolines involves the use of meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically clean, proceeds under mild conditions, and provides high yields of the desired N-oxide.[1][2]

Experimental Protocol:

-

Dissolution: Dissolve the isoquinoline substrate (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), to a concentration of 0.1–0.2 M.

-

Reagent Addition: To the stirred solution at room temperature, add m-CPBA (70-77% purity, 1.0–1.2 equivalents) portion-wise or as a solution in the same solvent. An ice bath can be used to manage any initial exotherm.

-